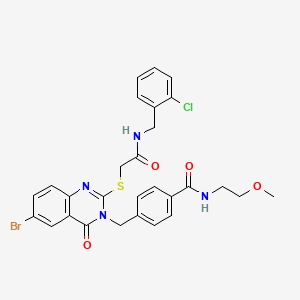
4-((6-bromo-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to be a complex organic molecule with multiple functional groups. It contains a quinazolinone ring, which is a type of heterocyclic compound. Quinazolinones are known to have various biological activities and are used in medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinazolinone ring, the introduction of the bromo and chloro substituents, and the attachment of the benzylamino and methoxyethyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The exact structure would need to be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the bromo and chloro substituents might be susceptible to nucleophilic substitution reactions, while the carbonyl groups in the quinazolinone ring might undergo addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings would likely make the compound relatively high in molecular weight and low in volatility.Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
Research has shown that derivatives of 6-bromoquinazolinones, which share structural similarities with the compound , are synthesized for their notable pharmacological importance. These derivatives have been explored for various biological activities including anti-inflammatory, analgesic, and antibacterial activities. The synthesis process involves multiple steps, starting from known precursors to obtain the desired quinazolinone derivatives, which are then subjected to pharmacological screening to determine their efficacy in comparison with standard drugs (Ch. Rajveer et al., 2010).
Antitumor Activity
Quinazolinone compounds have also been investigated for their antitumor activity. The synthesis of thiophene analogues of chloro-dideazafolic acid, structurally related to the chemical compound of interest, has shown inhibitory effects on tumor cell growth in culture. These analogues target specific biochemical pathways, suggesting a potential for development into anticancer agents. The structure-activity relationship (SAR) studies provide insight into the molecular basis of their antitumor effects, with some compounds exhibiting significant cytotoxicity against human leukemic cell lines (R. Forsch, Joel E. Wright, A. Rosowsky, 2002).
Antibacterial Activity
Additionally, the synthesis of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles related to the given chemical structure has been carried out with the aim of evaluating their antibacterial activity. These compounds, through a series of chemical reactions, have been designed to target resistant bacterial strains, showcasing the versatility of quinazolinone derivatives in addressing microbial infections. The studies highlight the structure-dependent activity of these molecules against various strains of bacteria, underscoring the potential for developing new antimicrobial agents (I. Singh et al., 2010).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These properties would need to be assessed through laboratory testing and risk assessment.
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and assessment of its potential applications in fields such as medicinal chemistry or materials science.
Please note that this is a general analysis based on the structure of the compound and the presence of certain functional groups. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
Propriétés
IUPAC Name |
4-[[6-bromo-2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26BrClN4O4S/c1-38-13-12-31-26(36)19-8-6-18(7-9-19)16-34-27(37)22-14-21(29)10-11-24(22)33-28(34)39-17-25(35)32-15-20-4-2-3-5-23(20)30/h2-11,14H,12-13,15-17H2,1H3,(H,31,36)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKBONISCFDZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26BrClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-bromo-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

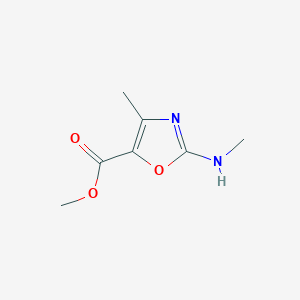
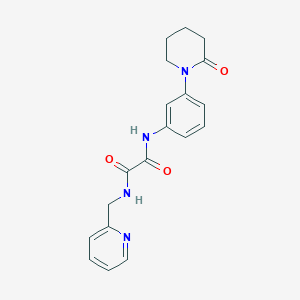
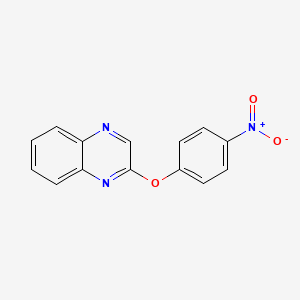
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2801807.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2801809.png)
![4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2801810.png)
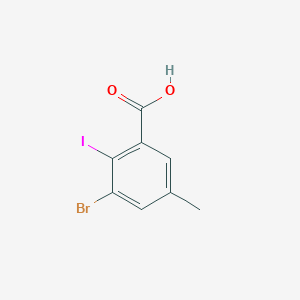
![3-(3,5-dimethylisoxazol-4-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2801812.png)
![N-[4-(2-chloroacetyl)phenyl]benzamide](/img/structure/B2801814.png)
![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2801815.png)
![ethyl 2-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2801816.png)
![{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid](/img/structure/B2801819.png)
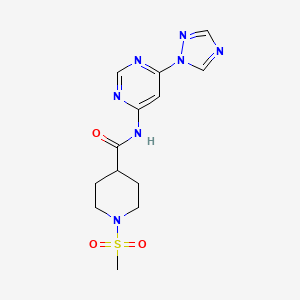
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-methylphenyl)urea](/img/structure/B2801821.png)